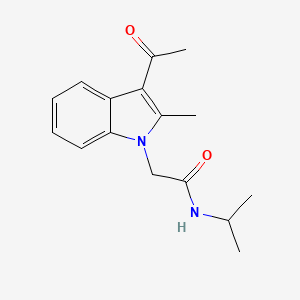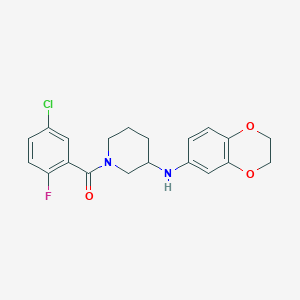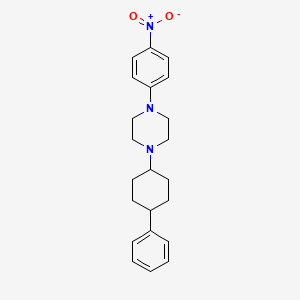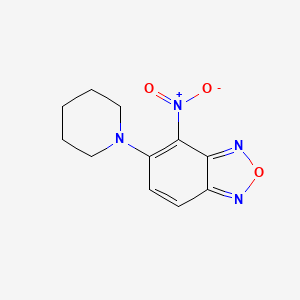![molecular formula C16H25NO3 B5063276 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate](/img/structure/B5063276.png)
2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate is a chemical compound that has gained significant attention in scientific research. This compound is a member of the family of β-adrenergic receptor agonists, which are widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Mecanismo De Acción
The mechanism of action of 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate involves the activation of β-adrenergic receptors in the lungs. This activation leads to the relaxation of smooth muscle cells in the airways, which results in bronchodilation and improved airflow. Additionally, this compound has been shown to reduce inflammation and mucus production in the lungs, which are common features of respiratory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate have been extensively studied in animal models and human clinical trials. This compound has been found to have potent bronchodilator activity, which leads to improved lung function in patients with respiratory diseases. Additionally, this compound has been shown to reduce inflammation and mucus production in the lungs, which can improve overall respiratory health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate in lab experiments include its potent bronchodilator activity and its ability to reduce inflammation and mucus production in the lungs. Additionally, this compound has been extensively studied and has a well-established safety profile. However, there are some limitations to using this compound in lab experiments. For example, the synthesis of this compound can be challenging and may require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate. One potential area of research is the development of new formulations of this compound that can be delivered more effectively to the lungs. Additionally, there is a need for further research on the long-term safety and efficacy of this compound in patients with respiratory diseases. Finally, there is a need for further research on the potential use of this compound in the treatment of other diseases, such as cardiovascular disease and diabetes.
Métodos De Síntesis
The synthesis of 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate involves the reaction of 2-methylphenol with tert-butyl(methyl)amine in the presence of sodium hydride to form 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate. This synthesis method has been reported in several research articles and has been found to be efficient and reliable.
Aplicaciones Científicas De Investigación
2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate has been extensively studied for its potential use as a β-adrenergic receptor agonist in the treatment of respiratory diseases. Several research studies have investigated the efficacy and safety of this compound in animal models and human clinical trials. The results of these studies have shown that 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate has potent bronchodilator activity and can effectively improve lung function in patients with asthma and 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate.
Propiedades
IUPAC Name |
2-[tert-butyl(methyl)amino]ethyl 2-(2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-13-8-6-7-9-14(13)20-12-15(18)19-11-10-17(5)16(2,3)4/h6-9H,10-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMONDMXKJQSQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OCCN(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B5063195.png)
![2-chloro-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5063201.png)
![N-methyl-N-(2-methylbenzyl)-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B5063223.png)

![3-(4-methoxyphenyl)-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5063245.png)
![4-propyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5063250.png)
![1-phenyl-N-[2-(1H-pyrazol-3-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5063258.png)




![2-[(4-chlorophenyl)thio]-N-ethylpropanamide](/img/structure/B5063285.png)

![N-(1-{1-[4-(benzyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5063300.png)